![molecular formula C31H42N2 B3045988 Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl- CAS No. 117433-12-2](/img/structure/B3045988.png)
Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl-
Overview
Description
Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds. For the preparation of Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl-, a multi-step synthetic route can be employed:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized by coupling reactions such as Suzuki or Negishi coupling, where a heptyl-substituted phenylboronic acid reacts with a halogenated phenyl compound.
Introduction of the Octyl Chain: The octyl chain can be introduced via Friedel-Crafts alkylation, where the biphenyl intermediate reacts with an octyl halide in the presence of a Lewis acid catalyst.
Cyclization to Form Pyrimidine Ring: The final step involves the cyclization of the substituted biphenyl intermediate with appropriate β-dicarbonyl compounds and amidines under controlled conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves scalable and efficient methods such as:
Catalytic Coupling Reactions: Utilizing palladium or copper catalysts for coupling reactions to form the biphenyl intermediate.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Green Chemistry Approaches: Using environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- involves its interaction with specific molecular targets and pathways. The compound can:
Bind to DNA or RNA: Intercalate between nucleic acid bases, disrupting the replication and transcription processes.
Inhibit Enzymes: Act as an inhibitor of enzymes involved in critical biological pathways, such as kinases or polymerases.
Modulate Receptor Activity: Interact with cellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrazine: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4.
Pyridazine: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.
Uniqueness
Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of heptyl and octyl chains enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(4-heptylphenyl)phenyl]-5-octylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2/c1-3-5-7-9-11-13-15-27-24-32-31(33-25-27)30-22-20-29(21-23-30)28-18-16-26(17-19-28)14-12-10-8-6-4-2/h16-25H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILUFQNMHLMGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557046 | |
| Record name | 2-(4'-Heptyl[1,1'-biphenyl]-4-yl)-5-octylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117433-12-2 | |
| Record name | 2-(4'-Heptyl[1,1'-biphenyl]-4-yl)-5-octylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,2-difluoroethyl)-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3045906.png)
![1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3045907.png)
![Methyl 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045911.png)
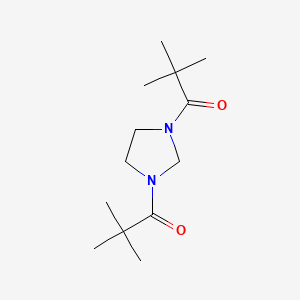

![2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B3045918.png)
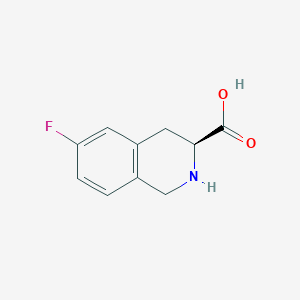
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B3045920.png)
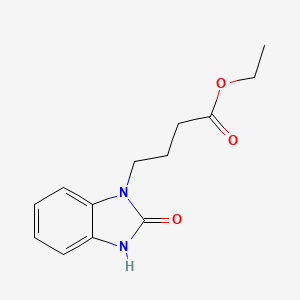
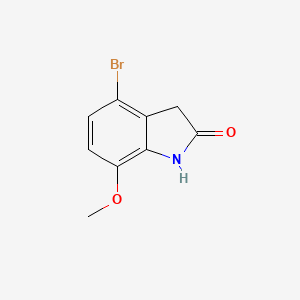

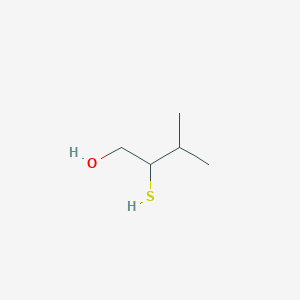
![7-Bromo-2,3-dihydro-1h-imidazo[1,2-b]pyrazole](/img/structure/B3045926.png)

